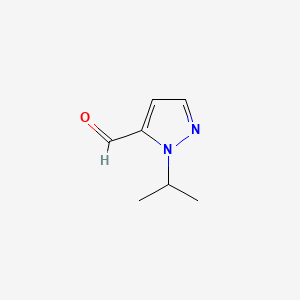

1-Isopropyl-1H-pyrazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(2)9-7(5-10)3-4-8-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQABCBGCJORGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651809 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100305-93-9 | |

| Record name | 1-(1-Methylethyl)-1H-pyrazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100305-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Propan-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Isopropyl-1H-pyrazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details a reliable two-step synthetic pathway, including experimental protocols, quantitative data, and a visual representation of the workflow.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process:

-

Formation of the Pyrazole Core: Synthesis of the intermediate, 1-isopropyl-1H-pyrazole, via the condensation of isopropylhydrazine with a suitable malonaldehyde equivalent, such as 1,1,3,3-tetramethoxypropane.

-

Formylation of the Pyrazole Ring: Introduction of the carbaldehyde group at the C5 position of the pyrazole ring using the Vilsmeier-Haack reaction.

This approach allows for the efficient construction of the target molecule from readily available starting materials.

Experimental Protocols

Step 1: Synthesis of 1-Isopropyl-1H-pyrazole

This procedure outlines the cyclization reaction to form the pyrazole ring.

Reaction Scheme:

C3H7N2H5 + POCl3 + DMF -> C7H10N2O

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1H-pyrazole-5-carbaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and synthetic organic chemistry. Its pyrazole core, substituted with a reactive carbaldehyde group and an isopropyl moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and predicted spectroscopic and physical characteristics based on established chemical principles and data from analogous structures.

Chemical Properties and Molecular Structure

This compound possesses a five-membered aromatic ring containing two adjacent nitrogen atoms, which defines it as a pyrazole. The ring is substituted at the 1-position with an isopropyl group and at the 5-position with a carbaldehyde (formyl) group.

Molecular Formula: C₇H₁₀N₂O

Molecular Weight: 138.17 g/mol

IUPAC Name: this compound

The presence of the aldehyde group makes the compound susceptible to nucleophilic attack and oxidation, rendering it a useful synthon for a variety of chemical transformations. The pyrazole ring itself is aromatic and can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents.

A summary of key identifiers and computed properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 100305-93-9[1][2] |

| SMILES | O=Cc1cn(C(C)C)nc1 |

Synthesis

A common and effective method for the synthesis of pyrazole-5-carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an N-substituted pyrazole. The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the 1-isopropyl-1H-pyrazole precursor, followed by its formylation.

Experimental Protocol: Synthesis of 1-Isopropyl-1H-pyrazole

This protocol is based on the alkylation of pyrazole with an isopropyl halide.

Materials:

-

Pyrazole

-

Isopropyl bromide

-

Sodium hydride (NaH) 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of pyrazole (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The mixture is cooled back to 0 °C, and isopropyl bromide (1.1 equivalents) is added dropwise.

-

The reaction is stirred at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is extracted with diethyl ether (3 x volume).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 1-isopropyl-1H-pyrazole.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Isopropyl-1H-pyrazole

This protocol describes the introduction of the carbaldehyde group onto the pyrazole ring.

Materials:

-

1-Isopropyl-1H-pyrazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, anhydrous DMF (3.0 equivalents) is dissolved in dichloromethane.

-

The solution is cooled to 0 °C, and phosphorus oxychloride (1.2 equivalents) is added dropwise with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

A solution of 1-isopropyl-1H-pyrazole (1.0 equivalent) in dichloromethane is added dropwise to the Vilsmeier reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to 0 °C and slowly poured into a stirred mixture of ice and saturated aqueous NaHCO₃ solution to neutralize the excess reagents.

-

The mixture is stirred until gas evolution ceases. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound.

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of similar pyrazole derivatives and standard chemical shift values.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton |

| ~7.6 | d | 1H | Pyrazole H4 |

| ~6.5 | d | 1H | Pyrazole H3 |

| ~4.8 | sept | 1H | Isopropyl CH |

| ~1.5 | d | 6H | Isopropyl CH₃ |

Predicted solvent: CDCl₃

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde C=O |

| ~145 | Pyrazole C5 |

| ~140 | Pyrazole C3 |

| ~112 | Pyrazole C4 |

| ~55 | Isopropyl CH |

| ~22 | Isopropyl CH₃ |

Predicted solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretch (isopropyl) |

| ~2870 | C-H stretch (aldehyde) |

| ~1680 | C=O stretch (aldehyde) |

| ~1550 | C=N stretch (pyrazole ring) |

| ~1470 | C=C stretch (pyrazole ring) |

Mass Spectrometry

Method: Electron Ionization (EI) Predicted m/z: 138.08 (M⁺), with significant fragments corresponding to the loss of the isopropyl group and the formyl group.

Physical Properties (Predicted)

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and methanol. |

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the aldehyde functional group and the pyrazole ring.

-

Aldehyde Reactions: The aldehyde group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination to form amines. It is also a key participant in condensation reactions with various nucleophiles to form imines, oximes, and hydrazones, which are important intermediates in the synthesis of more complex heterocyclic systems.

-

Pyrazole Ring Chemistry: The pyrazole ring is relatively stable to oxidation and reduction. It can undergo electrophilic substitution, primarily at the 4-position.

-

Applications in Drug Discovery: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The structural motif of this compound serves as a valuable scaffold for the development of novel therapeutic agents. Its ability to be readily functionalized allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Logical Relationships and Experimental Workflows

The synthesis of this compound follows a logical progression from simple starting materials to the final product, as illustrated in the following workflow diagram.

Caption: Synthetic workflow for this compound.

The general reactivity of the aldehyde group can be represented in the following diagram, showcasing its versatility in further synthetic transformations.

Caption: Reactivity of the aldehyde group in this compound.

Conclusion

References

Spectroscopic and Structural Elucidation of 1-Isopropyl-1H-pyrazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-pyrazole-5-carbaldehyde, with the Chemical Abstracts Service (CAS) registry number 100305-93-9 and a molecular formula of C₇H₁₀N₂O, is a heterocyclic compound of interest in synthetic and medicinal chemistry. As a substituted pyrazole, it holds potential as a versatile building block for the development of novel pharmaceutical agents and other specialized chemicals. The precise characterization of its chemical structure is paramount for its application in drug design and development, necessitating a thorough spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral characteristics of analogous pyrazole-carbaldehyde derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.0 | Singlet | - |

| Pyrazole-H4 | 7.6 - 7.8 | Doublet | ~2.0 - 3.0 |

| Pyrazole-H3 | 6.5 - 6.7 | Doublet | ~2.0 - 3.0 |

| Isopropyl-CH | 4.8 - 5.2 | Septet | ~6.5 - 7.0 |

| Isopropyl-CH₃ | 1.4 - 1.6 | Doublet | ~6.5 - 7.0 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 190 |

| C5 (Pyrazole) | 140 - 145 |

| C3 (Pyrazole) | 138 - 142 |

| C4 (Pyrazole) | 110 - 115 |

| CH (Isopropyl) | 50 - 55 |

| CH₃ (Isopropyl) | 21 - 24 |

Table 3: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1670 - 1690 | Strong |

| C=N Stretch (Pyrazole Ring) | 1580 - 1620 | Medium |

| C=C Stretch (Pyrazole Ring) | 1450 - 1550 | Medium |

| C-H Stretch (Aromatic/Heteroaromatic) | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 138 | Molecular Ion |

| [M-CH₃]⁺ | 123 | Loss of a methyl group from the isopropyl moiety |

| [M-C₃H₇]⁺ | 95 | Loss of the isopropyl group |

| [M-CHO]⁺ | 109 | Loss of the formyl group |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Mix 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a newly synthesized compound, such as this compound.

Reactivity of the Alde-hyde Group in 1-Isopropyl-1H-pyrazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Isopropyl-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic compound featuring a highly reactive aldehyde functional group. This guide provides an in-depth analysis of the aldehyde's reactivity, which serves as a crucial synthetic handle for molecular elaboration. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the C5-aldehyde group opens extensive avenues for the development of novel therapeutic agents and other bioactive molecules. This document details key chemical transformations, presents quantitative data from the literature, outlines experimental protocols, and provides visual diagrams of reaction pathways and workflows.

Introduction to Pyrazole Carbaldehydes

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a core structure found in numerous pharmaceuticals and agrochemicals.[1] The presence of a carbaldehyde group on this ring system significantly enhances its utility as a synthetic building block.[2] Specifically, the aldehyde at the C5 position of the 1-isopropyl-1H-pyrazole ring is an electrophilic center, readily participating in a wide array of chemical reactions. This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures, making it an invaluable intermediate in organic synthesis and drug discovery.[1]

Core Reactivity Profile of the Aldehyde Group

The aldehyde functional group in this compound exhibits a range of typical and specialized reactions, making it a versatile tool for chemical synthesis.

Nucleophilic Addition

The polarized carbon-oxygen double bond of the aldehyde is highly susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral alkoxide intermediate, which is typically protonated to yield an alcohol.[3][4] This pathway is central to reactions with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols or with reducing agents like sodium borohydride to produce the primary alcohol, (1-isopropyl-1H-pyrazol-5-yl)methanol.

Condensation Reactions

The aldehyde group readily undergoes condensation with various nucleophiles, typically involving the loss of a water molecule.

-

With Amines: Reaction with primary amines yields imines (Schiff bases), while secondary amines can lead to enamines. This is a cornerstone of reductive amination protocols.[2]

-

With Active Methylene Compounds (Knoevenagel Condensation): In the presence of a mild base, the aldehyde reacts with compounds containing active methylene groups (e.g., malononitrile, ethyl acetoacetate) to form α,β-unsaturated products.[5][6] This is a key step in multicomponent reactions for synthesizing fused heterocyclic systems like pyrano[2,3-c]pyrazoles.[7][8]

Oxidation

Under appropriate conditions, the aldehyde can be oxidized to the corresponding carboxylic acid, 1-isopropyl-1H-pyrazole-5-carboxylic acid.[2] This transformation provides another critical functional group for further derivatization, such as amide bond formation.

Reductive Amination

A powerful method for forming C-N bonds, reductive amination involves the initial formation of an imine or iminium ion by reacting the aldehyde with an amine, followed by in-situ reduction to the corresponding amine.[9] This technique is widely used in pharmaceutical development to introduce diverse amine functionalities. The aldehyde group can serve as a precursor for chiral amine catalysts via this method.[2]

Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde into an alkene by reacting it with a phosphonium ylide (Wittig reagent).[10][11] This reaction is highly valuable for carbon-carbon bond formation and can be used to introduce a variety of substituted vinyl groups at the C5 position of the pyrazole ring.

Multicomponent Reactions (MCRs)

Pyrazole aldehydes are excellent substrates for MCRs, which enable the rapid assembly of complex molecules in a single step. A prominent example is the four-component reaction with hydrazine hydrate, a β-ketoester (like ethyl acetoacetate), and malononitrile to synthesize densely functionalized pyrano[2,3-c]pyrazole derivatives.[7][12][13] These reactions are highly efficient and contribute to building molecular diversity.[14]

Synthesis of the Core Moiety

The title compound and its analogs are commonly synthesized via the Vilsmeier-Haack reaction.[2] This formylation method introduces an aldehyde group onto an electron-rich heterocycle. For pyrazoles, the reaction typically involves treating the N-substituted pyrazole with a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[15][16] The regioselectivity of formylation can be influenced by the substituents on the pyrazole ring.

Quantitative Data Summary

While specific quantitative data for this compound is sparse, data from closely related pyrazole syntheses and reactions provide valuable insights. The following table summarizes representative yields for key transformations involving pyrazole aldehydes.

| Reaction Type | Substrate(s) | Conditions | Product | Yield (%) | Reference(s) |

| Vilsmeier-Haack Formylation | 5-Chloro-1,3-dialkylpyrazole | 1:6:4 ratio of pyrazole:DMF:POCl₃, 120°C, 2h | 5-Chloro-1,3-dialkylpyrazole-4-carbaldehyde | 75% | [17] |

| Multicomponent Reaction | Aromatic Aldehyde, Hydrazine, Ethyl Acetoacetate, Malononitrile | SnCl₂ catalyst, Microwave irradiation, 25 min | Pyrano[2,3-c]pyrazole derivative | 88% | [7][18] |

| Multicomponent Reaction | Aromatic Aldehyde, Hydrazine, Ethyl Acetoacetate, Malononitrile | Na₂CaP₂O₇ catalyst | Pyrano[2,3-c]pyrazole derivative | 93-95% | [12] |

| Three-Component Reaction | Pyrazole-4-carbaldehyde, Ethyl Acetoacetate, Hydrazine Hydrate | Sodium acetate, Refluxing ethanol, 1h | 4-[(Pyrazol-4-yl)methylidene]-pyrazol-3-one | 82-92% | [14] |

Experimental Protocols

The following are generalized protocols for key reactions involving pyrazole aldehydes. Researchers must optimize these for specific substrates and scales.

Protocol 5.1: General Procedure for Reductive Amination

-

Imine Formation: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane). If the amine is a salt, add a non-nucleophilic base like triethylamine (1.2 eq). Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.

-

Reduction: Cool the mixture to 0°C. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Workup: Allow the reaction to warm to room temperature and stir for 2-16 hours until completion. Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 5.2: General Procedure for Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.0 eq) in a solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, triethylamine, 0.1 eq).

-

Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80°C) for 2-12 hours. A Dean-Stark apparatus can be used if refluxing in toluene to remove the water formed.

-

Workup & Purification: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or flash column chromatography to yield the α,β-unsaturated product.

Protocol 5.3: General Procedure for Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flask cooled to 0°C, add anhydrous N,N-dimethylformamide (DMF, 5-10 eq) under an inert atmosphere (N₂ or Ar). Slowly add phosphorus oxychloride (POCl₃, 2-4 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve the N-isopropylpyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF or a chlorinated solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-120°C for 2-6 hours. Monitor the reaction by TLC.

-

Hydrolysis & Workup: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice. Neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude aldehyde by column chromatography or recrystallization.[17][19]

Mandatory Visualizations

The following diagrams illustrate the core reactivity and experimental workflows associated with this compound.

Caption: Core reactivity pathways of the pyrazole-5-carbaldehyde group.

Caption: Experimental workflow for a typical reductive amination reaction.

Caption: Logical pathway for the Vilsmeier-Haack formylation of pyrazole.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde [smolecule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. usiena-air.unisi.it [usiena-air.unisi.it]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Potential Biological Activity of 1-Isopropyl-1H-pyrazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a "privileged scaffold" in drug discovery. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

This technical guide focuses on the potential biological activities of a specific derivative, 1-Isopropyl-1H-pyrazole-5-carbaldehyde . While direct experimental data for this compound is limited in publicly available literature, this document will provide an in-depth analysis based on the well-established biological profiles of structurally similar pyrazole-5-carbaldehyde derivatives. The aldehyde functional group at the 5-position serves as a versatile synthetic handle for the creation of a wide array of derivatives, such as Schiff bases, hydrazones, and chalcones, which have shown significant biological potential.

Synthesis of this compound

The synthesis of pyrazole-5-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction . This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃)). The general workflow for the synthesis of this compound would likely involve the reaction of an appropriate isopropylhydrazine with a suitable three-carbon carbonyl compound to form the pyrazole ring, followed by formylation at the 5-position.

Potential Biological Activities

Based on extensive research into pyrazole-5-carbaldehyde derivatives, this compound is predicted to exhibit a range of biological activities. The following sections detail these potential activities, supported by data from structurally related compounds.

Anticancer Activity

Pyrazole derivatives are well-documented as potent anticancer agents, often acting through the inhibition of various protein kinases, disruption of the cell cycle, and induction of apoptosis. The aldehyde functional group can be readily converted into various pharmacophores that enhance cytotoxic activity.

Quantitative Data for Structurally Similar Pyrazole-5-carbaldehyde Derivatives:

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl pyrazole carbaldehyde hybrids | HeLa, MCF-7, A549 | 9.05 ± 0.04, 7.12 ± 0.04, 6.34 ± 0.06 | [1] |

| 1,3,5-Triazine-based pyrazole hybrids | Various | Targeting EGFR Tyrosine Kinase | [1] |

| Tetrahydrothiochromeno[4,3-c]pyrazole derivatives | MGC-803 | 15.43 - 20.54 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Certain pyrazole derivatives, most notably Celecoxib, are potent and selective COX-2 inhibitors, which are effective anti-inflammatory agents. The anti-inflammatory potential of novel pyrazole compounds is often evaluated through their ability to inhibit key inflammatory enzymes and mediators.

Quantitative Data for Structurally Similar Pyrazole Derivatives:

| Compound/Derivative Class | Assay | Inhibition (%) / IC50 | Reference |

| Pyrazole derivatives with varying amine moieties | Carrageenan-induced paw edema | 21.43% - 30.95% inhibition | [1][2] |

| 1,3,4,5-tetrasubstituted pyrazole derivatives | In vitro anti-inflammatory | 93.80% inhibition (at 1 mM) | [1] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

-

Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme and a solution of the substrate, arachidonic acid.

-

Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing the COX-2 enzyme and a reaction buffer. Include a vehicle control and a positive control (e.g., Celecoxib). Incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination and Detection: After a set incubation period (e.g., 10 minutes), stop the reaction. The product of the reaction, prostaglandin E₂ (PGE₂), is then quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Antimicrobial Activity

The pyrazole scaffold is present in numerous compounds with significant antibacterial and antifungal properties. The mechanism of action can vary, including the inhibition of essential enzymes or disruption of cell wall synthesis.

Quantitative Data for Structurally Similar Pyrazole Derivatives:

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-thiazole hybrids with hydrazone moiety | S. aureus, K. planticola | 1.9 - 3.9 | [3] |

| Tethered thiazolo-pyrazole derivatives | MRSA | as low as 4 | [3] |

| Pyrazole-derived oxazolidinones | MRSA | 0.25 - 2.0 | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Bacterial/Fungal Culture Preparation: Prepare a fresh overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are yet to be elucidated, insights can be drawn from the mechanisms of action of other pyrazole derivatives.

-

Inhibition of Protein Kinases: Many pyrazole-containing compounds are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinases (JAKs). These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Inhibition of these pathways can lead to the anticancer effects observed with many pyrazole derivatives.

-

Induction of Apoptosis: Pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases and the subsequent execution of the apoptotic program.

-

Cell Cycle Arrest: Some pyrazole compounds can cause cell cycle arrest at different phases (e.g., G1/S or G2/M), preventing cancer cells from progressing through the cell division cycle.

-

Inhibition of COX and LOX Pathways: In the context of inflammation, pyrazole derivatives can inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related pyrazole derivatives, this compound is anticipated to possess significant anticancer, anti-inflammatory, and antimicrobial properties. The presence of the carbaldehyde group provides a key advantage for synthetic modification, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. In vitro screening against a panel of cancer cell lines, inflammatory targets, and microbial strains will be crucial to ascertain its specific activities and potency. Subsequent mechanistic studies will be necessary to elucidate the precise signaling pathways and molecular targets responsible for its biological effects. Such investigations will be instrumental in unlocking the full therapeutic potential of this promising pyrazole derivative.

References

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Isopropyl-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details its chemical identity, supplier information, a plausible synthetic protocol, and insights into its potential biological relevance.

Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 100305-93-9

-

Molecular Formula: C₇H₁₀N₂O

-

Molecular Weight: 138.17 g/mol

Supplier Information

A critical aspect of sourcing chemical compounds for research and development is the availability and purity from various suppliers. The following table summarizes publicly available data for this compound from a selection of chemical suppliers. Prices and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | AMBH2D6F2B21 | Not specified | Not specified | Inquire |

| BLD Pharm | BD139595 | ≥95% | 1g, 5g, 25g | Inquire |

| Ambeed, Inc. | A2D6F2B2 | >95% | 1g, 5g, 10g, 25g | $50, $150, $250, $500 |

| Chem-Impex International, Inc. | 313735 | ≥95% (HPLC) | 1g, 5g, 10g | Inquire |

| AOBChem | AOB39595 | Not specified | Not specified | Inquire |

| Accela ChemBio Inc. | AC-9095 | Not specified | Not specified | Inquire |

| Apollo Scientific Ltd | PC50001 | Not specified | Not specified | Inquire |

| AstaTech, Inc. | 68B595 | Not specified | Not specified | Inquire |

Note: The listed purity levels, quantities, and prices are based on available information and may vary. It is recommended to contact the suppliers directly for the most current data.

Experimental Protocols

Proposed Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes a potential method for the formylation of 1-isopropyl-1H-pyrazole to yield the target compound.

Materials:

-

1-isopropyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via a dropping funnel. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation Reaction: Dissolve 1-isopropyl-1H-pyrazole (1.0 equivalent) in anhydrous dichloromethane (DCM). Add the solution of 1-isopropyl-1H-pyrazole to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is basic.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes). Combine all the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Biological Relevance

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] Their mechanism of action often involves the modulation of key cellular signaling pathways.

While the specific signaling pathway for this compound has not been explicitly detailed in the available literature, pyrazole-containing compounds have been shown to influence pathways such as the ERK/MAPK and PTEN/Akt/NF-κB signaling cascades .[4][5] These pathways are crucial in regulating cell proliferation, survival, and inflammation.

The following diagram illustrates a generalized representation of the PTEN/Akt/NF-κB signaling pathway, which is a common target for pyrazole derivatives in the context of cancer therapy.

Caption: Generalized PTEN/Akt/NF-κB signaling pathway, a potential target for pyrazole derivatives.

Experimental Workflow Diagram

The following diagram outlines the key steps in the proposed synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage conditions for 1-Isopropyl-1H-pyrazole-5-carbaldehyde

An In-depth Technical Guide on the Stability and Storage of 1-Isopropyl-1H-pyrazole-5-carbaldehyde

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of chemical compounds is paramount to ensuring the integrity of experimental results and the quality of pharmaceutical products. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on general principles for similar chemical structures and regulatory guidelines.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage.

| Property | Value |

| CAS Number | 100305-93-9 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

Recommended Storage and Handling

To maintain the chemical integrity of this compound, adherence to the following storage and handling protocols is recommended. These are derived from safety data sheets (SDS) of structurally related pyrazole-carbaldehydes.

Storage Conditions:

-

Temperature: It is advisable to store the compound in a cool, dry place.[1][2] For long-term stability, refrigeration at temperatures between 0-8°C or ≤4°C is often recommended for similar pyrazole derivatives.[3]

-

Atmosphere: To prevent oxidative degradation, the compound should be stored in a tightly sealed container.[1][4] For enhanced stability, particularly for long-term storage, maintaining an inert atmosphere (e.g., with nitrogen or argon) is a good practice.[3]

-

Light Exposure: The compound should be protected from light to prevent photolytic degradation.[5]

-

Moisture: Store in a dry environment to avoid potential hydrolysis.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[1][4]

Handling Procedures:

-

Operations should be conducted in a well-ventilated area.[2]

-

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid skin and eye contact.[2]

-

Avoid the generation of dust and aerosols.[2]

Potential Degradation Pathways

The chemical structure of this compound, featuring both a pyrazole ring and an aldehyde functional group, suggests several potential degradation pathways:

-

Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid (1-isopropyl-1H-pyrazole-5-carboxylic acid). This process can be accelerated by exposure to air, light, and trace metal impurities.

-

Photodegradation: Exposure to ultraviolet (UV) or visible light can induce decomposition.

-

Thermal Degradation: Elevated temperatures can increase the rate of various degradation reactions.

-

Hydrolysis: Extreme pH conditions (strong acidic or basic environments) may lead to the degradation of the molecule.

Proposed Experimental Protocol for Stability and Forced Degradation Studies

To thoroughly characterize the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify likely degradation products and establish a stability-indicating analytical method. The following is a generalized protocol based on ICH guidelines.[6][7]

1. Development of a Stability-Indicating Analytical Method: A validated high-performance liquid chromatography (HPLC) method is typically employed.

-

Column: A C18 reversed-phase column is a common choice.[8]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[9]

-

Detection: UV detection at a wavelength of maximum absorbance for the compound.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.

2. Preparation of Samples: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent.[10]

3. Application of Stress Conditions:

-

Acid Hydrolysis: The sample solution is treated with an acid (e.g., 0.1 N HCl) and may be heated (e.g., at 60°C) for a defined period.[10][11]

-

Base Hydrolysis: The sample solution is treated with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.[10][11]

-

Oxidation: The sample solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[11]

-

Thermal Stress: The solid compound is exposed to elevated temperatures (e.g., 60°C) for an extended period.[11]

-

Photostability: The solid compound is exposed to a controlled source of UV and visible light, as specified in ICH Q1B guidelines.[10]

4. Analysis of Stressed Samples: Following exposure to the stress conditions, the samples are analyzed using the validated stability-indicating method. The extent of degradation is quantified, and any significant degradation products are identified and characterized.

Data Presentation: Hypothetical Forced Degradation Results

As specific experimental data for this compound is not publicly available, the following table provides a hypothetical summary of potential outcomes from a forced degradation study, based on the known chemistry of aldehydes. The aim of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating the degradants.[7][10]

| Stress Condition | Typical Reagent/Condition | Hypothetical Degradation (%) | Potential Major Degradation Product(s) |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | 5 - 15% | Minor degradation products |

| Base Hydrolysis | 0.1 N NaOH, RT, 24h | 10 - 20% | Products of Cannizzaro-type reactions, other base-catalyzed products |

| Oxidation | 3% H₂O₂, RT, 24h | 15 - 25% | 1-Isopropyl-1H-pyrazole-5-carboxylic acid |

| Thermal Degradation | 60°C, 7 days (solid state) | 5 - 10% | Primarily oxidative and other minor degradants |

| Photodegradation | ICH Q1B conditions (solid state) | 10 - 20% | A mixture of photolytic decomposition products |

Visualization of Factors Affecting Stability

The interplay of various environmental factors can influence the stability of this compound. The following diagram illustrates these relationships.

Caption: Key factors influencing the degradation of this compound.

References

- 1. 1H-Pyrazole-4-carboxaldehyde,5-chloro-1,3-dimethyl- MSDS CasNo.27006-76-4 [lookchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) [cuikangsynthesis.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. ijcpa.in [ijcpa.in]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. SOP for Forced Degradation Study [m-pharmainfo.com]

An In-depth Technical Guide to the Solubility of 1-Isopropyl-1H-pyrazole-5-carbaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Isopropyl-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for its experimental determination. It includes a summary of expected solubility based on related compounds, detailed experimental protocols for solubility measurement, and a workflow for this determination.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The presence of the isopropyl group on the pyrazole ring and the carbaldehyde functional group significantly influences its physicochemical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for applications in drug design, reaction chemistry, and formulation development.

Expected Solubility Profile

Generally, pyrazole derivatives exhibit a range of solubilities depending on their substitution patterns. It is anticipated that this compound will be soluble in a range of common organic solvents. However, for precise quantitative analysis, experimental determination is necessary.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) |

| Acetone | C₃H₆O | 5.1 | 25 | Data not available |

| Acetonitrile | C₂H₃N | 5.8 | 25 | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data not available |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 25 | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 25 | Data not available |

| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data not available |

| Hexane | C₆H₁₄ | 0.1 | 25 | Data not available |

| Methanol | CH₃OH | 5.1 | 25 | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 25 | Data not available |

| Toluene | C₇H₈ | 2.4 | 25 | Data not available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound can be reliably determined using the shake-flask method. This protocol outlines the steps for determining the solubility of this compound in a given organic solvent.

4.1. Materials

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated solution.

-

-

Calculation:

-

The solubility is expressed as the concentration of the compound in the saturated solution, typically in units of g/100 mL or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound is currently unavailable, this guide provides the necessary framework for its determination. Based on the general properties of pyrazole derivatives, it is expected to be soluble in many common organic solvents. The provided experimental protocol, based on the reliable shake-flask method, offers a clear path for researchers to obtain the precise solubility data required for their work in drug development and chemical synthesis.

An In-depth Technical Guide to the Synthesis and Use of 1-Isopropyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and applications of 1-Isopropyl-1H-pyrazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details synthetic methodologies, presents key quantitative data, and illustrates experimental workflows, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Introduction

This compound is a substituted pyrazole derivative that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. The presence of the isopropyl group at the N1 position and the carbaldehyde at the C5 position of the pyrazole ring provides specific steric and electronic properties that are leveraged in the design of targeted therapies, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, primarily involving the construction of the pyrazole ring followed by formylation. The most common and effective method for introducing the aldehyde group onto the pyrazole core is the Vilsmeier-Haack reaction.

Synthetic Pathway Overview

A logical workflow for the synthesis of this compound is outlined below. The process begins with the formation of the pyrazole ring from a suitable precursor, followed by the crucial formylation step.

Caption: General synthetic workflow for this compound.

Key Experimental Protocols

1. Synthesis of 1-Isopropyl-1H-pyrazole

A common route to N-substituted pyrazoles involves the cyclization of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For 1-isopropyl-1H-pyrazole, isopropylhydrazine is a key starting material.

Protocol:

-

To a solution of isopropylhydrazine in a suitable solvent (e.g., ethanol), an appropriate 1,3-dielectrophile is added.

-

The reaction mixture is typically stirred at room temperature or heated to reflux to drive the cyclization.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield 1-isopropyl-1H-pyrazole.

2. Vilsmeier-Haack Formylation of 1-Isopropyl-1H-pyrazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.

Protocol:

-

The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C with stirring.

-

1-Isopropyl-1H-pyrazole is then added to the pre-formed Vilsmeier reagent at low temperature.

-

The reaction mixture is subsequently heated, typically in the range of 60-120 °C, for several hours to ensure complete formylation.[1]

-

After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice, followed by neutralization with a base such as sodium bicarbonate or potassium carbonate.

-

The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data for Synthesis

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pyrazole Ring Formation | Isopropylhydrazine, 1,3-dicarbonyl compound | - | Ethanol | Reflux | 2-6 | 70-90 |

| Vilsmeier-Haack Formylation | 1-Isopropyl-1H-pyrazole | POCl₃, DMF | DMF | 60-120 | 2-6 | Good |

Note: Yields are representative and can vary based on the specific reaction conditions and scale.

Characterization Data

¹H NMR Spectroscopy:

-

A singlet for the aldehydic proton is expected in the range of δ 9.5-10.1 ppm.

-

A singlet for the C4-H of the pyrazole ring would appear around δ 8.3-9.0 ppm.

-

The isopropyl group would show a septet for the CH proton and a doublet for the two CH₃ groups.

¹³C NMR Spectroscopy:

-

The carbonyl carbon of the aldehyde is expected to appear at a high chemical shift, typically in the range of δ 185-195 ppm.

-

Signals corresponding to the carbons of the pyrazole ring and the isopropyl group would also be present in their characteristic regions.

Use of this compound in Drug Discovery

This compound is a valuable precursor for the synthesis of various bioactive molecules, particularly kinase inhibitors. The aldehyde functionality allows for a variety of chemical transformations to build more complex molecular architectures.

Application in the Synthesis of Kinase Inhibitors

The aldehyde group can be readily converted into other functional groups, such as amines via reductive amination, which is a key step in the synthesis of many kinase inhibitors. These inhibitors often feature a heterocyclic core that interacts with the hinge region of the kinase active site.

Caption: General workflow for the synthesis of kinase inhibitors from this compound.

Key Experimental Protocol: Reductive Amination

Protocol:

-

This compound is dissolved in a suitable solvent, such as methanol or dichloromethane.

-

A primary or secondary amine is added to the solution, often in the presence of a mild acid catalyst to facilitate imine formation.

-

A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The crude product is purified by column chromatography to yield the desired pyrazolylmethanamine derivative.

Examples of Bioactive Molecules and Quantitative Data

While specific examples detailing the conversion of this compound to a final drug candidate with its biological data were not found in the provided search results, the literature on pyrazole-based kinase inhibitors is extensive. For instance, various substituted pyrazoles have been incorporated into inhibitors of kinases such as JNK3, Aurora kinases, and BCR-ABL, with reported IC₅₀ values often in the nanomolar to low micromolar range.[2][3] The general principle involves using the pyrazole core as a scaffold to present other functional groups that interact with the target protein.

For example, in the development of JNK3 inhibitors, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have shown competitive activities with IC₅₀ values in the sub-micromolar range.[3] Although not directly synthesized from the title compound, this illustrates the potential of the pyrazole scaffold in kinase inhibitor design.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis, primarily through the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole, is a well-established process. The aldehyde functionality provides a convenient handle for further chemical modifications, making it a key intermediate in the synthesis of complex molecules, particularly kinase inhibitors for various therapeutic areas. This guide provides researchers with a foundational understanding of the synthesis and potential applications of this important heterocyclic compound, facilitating its use in the discovery and development of new and effective drugs.

References

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-isopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole to synthesize 1-isopropyl-1H-pyrazole-4-carbaldehyde. This reaction is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds, leveraging the pyrazole scaffold.[1][2] The Vilsmeier-Haack reaction offers an efficient and mild method for introducing a formyl group onto electron-rich heterocyclic systems like pyrazoles.[3]

Introduction

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[4][5] For pyrazole derivatives, this electrophilic substitution predominantly occurs at the C4 position, which is the most electron-rich and sterically accessible site.[6] The resulting pyrazole-4-carbaldehydes are versatile intermediates in organic synthesis, serving as key building blocks for the elaboration of more complex molecules with diverse biological activities, including anti-inflammatory, anti-cancer, and neurological applications.[1][2]

Reaction and Mechanism

The Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. The electron-rich 1-isopropyl-1H-pyrazole then attacks this electrophile, leading to the formation of a sigma complex. Subsequent elimination of hydrogen chloride and hydrolysis of the resulting iminium salt during aqueous workup yields the final product, 1-isopropyl-1H-pyrazole-4-carbaldehyde.

Data Presentation

While a specific yield for the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole is not extensively reported in the literature, the following table summarizes the reaction conditions and yields for the formylation of structurally similar pyrazoles, providing a comparative reference.

| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF, POCl₃ | 120 | 2 | 55 | [7] |

| 1,3-Dipropyl-5-chloro-1H-pyrazole | DMF, POCl₃ | 120 | 1 | 65 | [7] |

| 4-Benzyloxy-1-phenyl-1H-pyrazole | DMF, POCl₃ | 70 | 12 | 60 | [1] |

| Hydrazone derivatives | DMF, POCl₃ | 70 | 4 | Not specified | [8] |

Experimental Protocol

This protocol is a representative procedure for the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole, adapted from established methods for similar substrates.[1][7]

4.1. Materials and Reagents

-

1-isopropyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

4.2. Procedure

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (3.0 equivalents).

-

Formation of Vilsmeier Reagent: Cool the flask in an ice-water bath to 0-5 °C. Add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 1-isopropyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C and maintain this temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 1-isopropyl-1H-pyrazole-4-carbaldehyde by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure.

Visualizations

5.1. Reaction Scheme

Caption: Overall reaction scheme.

5.2. Experimental Workflow

Caption: Step-by-step experimental workflow.

References

- 1. epubl.ktu.edu [epubl.ktu.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemmethod.com [chemmethod.com]

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-Isopropyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-pyrazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents. The introduction of an isopropyl group at the N1 position and a carbaldehyde at the C5 position provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for biological screening. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance reaction efficiency and reproducibility. This document provides a detailed protocol for the microwave-assisted synthesis of this compound via a two-step process: N-isopropylation of pyrazole followed by a Vilsmeier-Haack formylation.

Overall Synthetic Workflow